molecular formula C15H12F6N4O B12463849 N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide

N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide

Cat. No.: B12463849
M. Wt: 378.27 g/mol
InChI Key: QMHMQDAXTYQCSX-UHFFFAOYSA-N
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Description

N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide is a fluorinated organic compound It is characterized by the presence of hexafluoro groups and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide typically involves multiple steps. One common approach is the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with pyridine derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified compounds with different functional groups.

Scientific Research Applications

N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and pyridine rings contribute to its binding affinity and reactivity with target molecules. The exact molecular targets and pathways may vary depending on the specific application and context .

Properties

Molecular Formula

C15H12F6N4O

Molecular Weight

378.27 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-(pyridin-3-ylmethylamino)propan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H12F6N4O/c16-14(17,18)13(15(19,20)21,24-8-10-3-1-5-22-7-10)25-12(26)11-4-2-6-23-9-11/h1-7,9,24H,8H2,(H,25,26)

InChI Key

QMHMQDAXTYQCSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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